molecular formula C10H12N2O2 B122137 6-Morpholinonicotinaldehyde CAS No. 173282-60-5

6-Morpholinonicotinaldehyde

Cat. No.: B122137
CAS No.: 173282-60-5
M. Wt: 192.21 g/mol
InChI Key: VZEANTSDLFVWCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) involves the esterification of adenosine with thiodiphosphoric acid. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the correct isomer is produced .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Functions as an inhibitor of phosphorylase kinase, making it useful in studies related to enzyme activity and regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in platelet aggregation and muscle relaxation.

    Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting phosphorylase kinase, an enzyme involved in glycogen metabolism. It binds to the catalytic and allosteric sites of the enzyme, preventing its activity. This inhibition leads to reduced phosphorylation of target proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) is unique due to its specific inhibition of phosphorylase kinase and its ability to promote platelet aggregation and muscle relaxation. These properties make it valuable in both research and potential therapeutic applications .

Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEANTSDLFVWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380100
Record name 6-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173282-60-5
Record name 6-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(morpholin-4-yl)pyridine-3-carbaldehyde
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